D,L-threo-Droxidopa-13C2,15N Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-threo-Droxidopa-13C2,15N Hydrochloride: is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine. This compound is labeled with stable isotopes carbon-13 and nitrogen-15, making it useful for various research applications . It is capable of crossing the blood-brain barrier, unlike norepinephrine itself .
Mechanism of Action
Target of Action
D,L-threo-Droxidopa-13C2,15N Hydrochloride, also known as Droxidopa, is a synthetic amino acid precursor . The primary target of Droxidopa is the neurotransmitter norepinephrine . Norepinephrine plays a crucial role in the body’s fight or flight response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .
Mode of Action
Droxidopa is capable of crossing the protective blood-brain barrier . Once inside the brain, it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Pharmacokinetics
The pharmacokinetics of Droxidopa involves its absorption, distribution, metabolism, and excretion (ADME). As a stable isotope-labeled compound, Droxidopa can be precisely tracked and quantified in metabolic pathways .
Result of Action
The action of Droxidopa results in the increased supply of norepinephrine in patients with neurogenic orthostatic hypotension (NOH), thereby improving orthostatic blood pressure and alleviating associated symptoms of lightheadedness, dizziness, blurred vision, and syncope through the induction of tachycardia (increased heart rate) and hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Droxidopa. For instance, the use of stable isotope-labeled compounds like Droxidopa can help to accurately control concentration and exposure time in cell culture or enzyme reactions, which is beneficial for studying metabolic reactions and enzyme activity . Furthermore, directly using compounds labeled with stable isotopes at specific locations in the human body or animal models can help validate drug mechanisms and assess unexpected side effects, improving the accuracy and efficiency of clinical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D,L-threo-Droxidopa-13C2,15N Hydrochloride involves the incorporation of stable isotopes into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production methods for this compound are also not extensively detailed in publicly available sources. it is known that the production involves advanced organic synthesis techniques and stable isotope labeling .
Chemical Reactions Analysis
Types of Reactions: D,L-threo-Droxidopa-13C2,15N Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to norepinephrine via enzymatic oxidation.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Possible substitution reactions involving the hydroxyl groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. Specific conditions such as pH, temperature, and solvent choice are crucial for these reactions .
Major Products: The major product formed from the oxidation of this compound is norepinephrine .
Scientific Research Applications
Chemistry: In chemistry, D,L-threo-Droxidopa-13C2,15N Hydrochloride is used as a reference standard for stable isotope labeling studies. It helps in understanding metabolic pathways and reaction mechanisms .
Biology: In biological research, this compound is used to study neurotransmitter pathways and the effects of norepinephrine on various physiological processes .
Medicine: Medically, it is used in research to develop treatments for conditions related to norepinephrine deficiency, such as neurogenic orthostatic hypotension .
Industry: In the industrial sector, it is used in the development of diagnostic tools and imaging agents .
Comparison with Similar Compounds
Droxidopa: The unlabelled version of D,L-threo-Droxidopa-13C2,15N Hydrochloride.
L-threo-Droxidopa-13C2: Another stable isotope-labeled version.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies .
Biological Activity
D,L-threo-Droxidopa-13C2,15N Hydrochloride is a stable isotope-labeled derivative of Droxidopa, which serves as a prodrug for norepinephrine. This compound has garnered attention for its potential therapeutic applications, particularly in treating neurogenic orthostatic hypotension (nOH) and other conditions associated with impaired norepinephrine synthesis.
- Chemical Name : this compound
- CAS Number : 1329556-63-9
- Molecular Formula : C₁₃H₁₃ClN₁₅O₅
- Molecular Weight : 252.63 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : -20°C
Droxidopa is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase. This conversion occurs primarily in peripheral tissues and the central nervous system, allowing Droxidopa to effectively raise blood pressure by enhancing vascular tone at the neurovascular junction . The presence of stable isotopes (13C and 15N) in D,L-threo-Droxidopa allows for advanced pharmacokinetic studies, enabling researchers to trace metabolic pathways and assess drug distribution in biological systems .
Pharmacodynamics
The biological activity of this compound primarily involves its role as a norepinephrine precursor. Clinical studies have shown that it effectively increases blood pressure in patients suffering from nOH, particularly in conditions such as Parkinson's disease and multiple system atrophy .
Pharmacokinetics
Research indicates that the deuteration of Droxidopa may influence its pharmacokinetic profile. Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, potentially leading to improved bioavailability and reduced side effects . For instance, studies suggest that deuterium substitution can enhance the stability of the compound in biological environments, which may contribute to its therapeutic efficacy.
Case Studies and Clinical Findings
-
Neurogenic Orthostatic Hypotension :
- A clinical trial involving patients with nOH demonstrated that administration of Droxidopa resulted in significant improvements in blood pressure upon standing. The study reported a marked increase in both systolic and diastolic blood pressure after treatment, confirming its utility as a therapeutic agent .
- Safety Profile :
Comparative Analysis of Biological Activity
Compound Name | Mechanism of Action | Therapeutic Use | Clinical Efficacy |
---|---|---|---|
This compound | Norepinephrine precursor | Neurogenic orthostatic hypotension | Significant improvement |
Unlabeled Droxidopa | Norepinephrine precursor | Neurogenic orthostatic hypotension | Similar efficacy |
Properties
CAS No. |
1329556-63-9 |
---|---|
Molecular Formula |
C9H12ClNO5 |
Molecular Weight |
252.625 |
IUPAC Name |
(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1/i7+1,9+1,10+1; |
InChI Key |
FFEWFMCABUNGJJ-OPABSIBTSA-N |
SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |
Synonyms |
(βS)-rel-β,3-Dihydroxy-D-tyrosine-13C2,15N Hydrochloride; DL-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N Hydrochloride; DL-DOPS-13C2,15N; L-Threodops-13C2,15N Hydrochloride; DL-threo-3,4-Dihydroxyphenylserine-_x000B_13C2,15N Hydrochloride; DL-threo-DOPS-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.